molecular formula C15H20INO2 B3090021 Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate CAS No. 120426-39-3

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B3090021
CAS No.: 120426-39-3
M. Wt: 373.23 g/mol
InChI Key: SHXYSWRSCQKWOO-UHFFFAOYSA-N
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Description

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20INO2 and a molecular weight of 373.23 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and iodoalkanes under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives with different substituents .

Scientific Research Applications

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate is unique due to the presence of the iodoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXYSWRSCQKWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCI)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-2(263 g, 116 mmol) was treated with triphenylphosphine (33.5 g, 128 mmol), imidazole (11.9 g, 175 mmol) and cooled to 0° C. Iodine (32.4 g, 128 mmol) was added and the ice bath was removed. The reaction was filtered into a separatory funnel and the solution was washed with H2O and brine, dried over MgSO4 and concentrated. The residue was chromatographed (10% EtOAc/Hexanes) to give 3-3 as a colorless oil. Rf (20% EtOAc/Hexanes) 0.56 1H NMR (300 MHz, CDCl3) δ 7.4-7.1 (m, 5H), 5.2-5.05 (bs, 2H), 4.3-4.1 (bs, 2H), 3.2 (t, 2H), 2.8 (bs, 2H), 1.8-1.5 (m, 5H), 1.15 (m, 2H). ##STR31## 2(N-t-Butyloxycarbonylaminopiperidin-4-yl)ethanol (4-1)
Name
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
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Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 4
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate

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